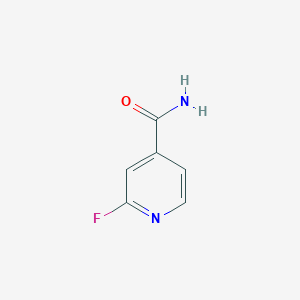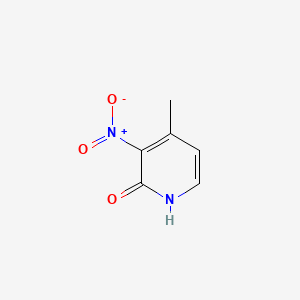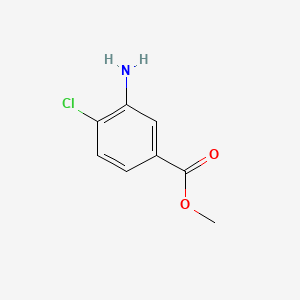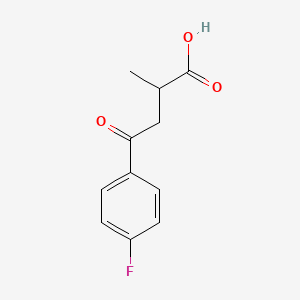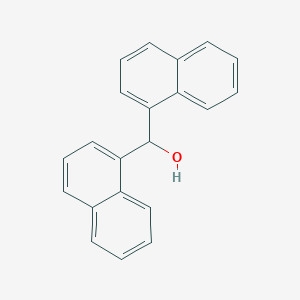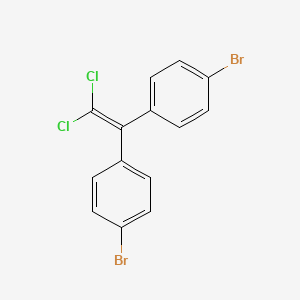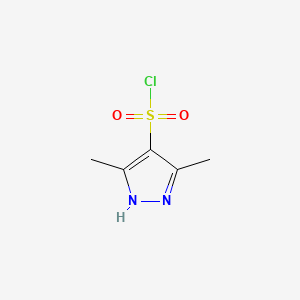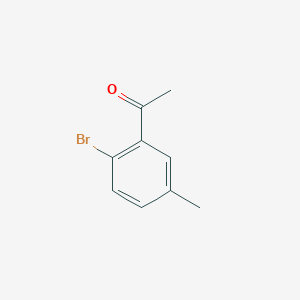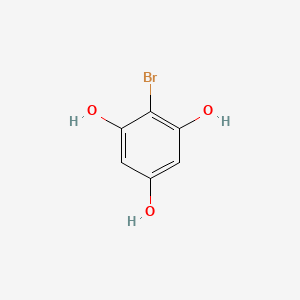
2-Bromobenzene-1,3,5-triol
Übersicht
Beschreibung
2-Bromobenzene-1,3,5-triol is a brominated derivative of benzene where a bromine atom and three hydroxyl groups are attached to the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the benzene ring, leading to unique reactivity and interactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a two-step process starting from m-trihydroxybenzene, which was methylated under specific conditions to yield trimethoxybenzene, followed by a Friedel-Crafts reaction to introduce the bromo substituent . Although the synthesis of 2-Bromobenzene-1,3,5-triol is not explicitly detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to favor the introduction of hydroxyl groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction and computational methods. For example, the crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was determined, revealing the molecule crystallizes in the triclinic system with specific lattice parameters . The molecular structure of 2-Bromobenzene-1,3,5-triol would likely show similar characteristics, with the bromine and hydroxyl groups influencing the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of bromine allows for nucleophilic substitution reactions, while the hydroxyl groups can be involved in hydrogen bonding and other interactions. The photodissociation of bromobenzene and its derivatives has been studied, showing that the position of the bromine atoms affects the potential-energy curves and, consequently, the reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the substituents attached to the benzene ring. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, displayed different crystal structures depending on the solvent, indicating that the substituents can affect solubility and crystallization behavior . The spectroscopy and crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene were also investigated, showing two stable crystalline phases and providing insights into the molecular conformation and vibrational spectra . These studies suggest that 2-Bromobenzene-1,3,5-triol would exhibit distinct physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
- Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions [(Ghorbani‐Vaghei et al., 2011)](The scientific research applications of 2-Bromobenzene-1,3,5-triol and related compounds have been explored in various fields, as indicated by the following studies:
Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2011).
Synthesis of Natural Products : Research by Brovetto et al. (2008) explored the stereoselective synthesis of oxygenated compounds from cyclohexadienediols, highlighting the utility of bromobenzene derivatives in producing complex molecules found in natural products (Brovetto et al., 2008).
Material Science and Polymer Chemistry : The synthesis of novel biobased aromatic triols and their application in creating segmented polyurethanes was reported by Lligadas et al. (2007). This research underscores the relevance of such compounds in developing new materials with potential industrial applications (Lligadas et al., 2007).
Organometallic Chemistry : The preparation of specific organometallic compounds and their potential applications in various chemical transformations have been studied. For example, Ellis et al. (2000) researched monocarbollide complexes of osmium, demonstrating the diverse applications of bromobenzene derivatives in this field (Ellis et al., 2000).
Chemical Synthesis Techniques : Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzene derivatives, highlighting the significance of these compounds as precursors in organic synthesis (Diemer et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMEFXEWVKCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326640 | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,3,5-triol | |
CAS RN |
84743-77-1 | |
| Record name | 2-Bromo-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




